Dimethyldipalmitylammonium
Description
Structure
2D Structure
Properties
CAS No. |
42187-36-0 |
|---|---|
Molecular Formula |
C34H72N+ |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
dihexadecyl(dimethyl)azanium |
InChI |
InChI=1S/C34H72N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3/q+1 |
InChI Key |
SWSFKKWJEHRFFP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |
Synonyms |
DHDAA DHDMAB dihexadecyl-dimethylammonium bromide dihexadecyldimethylammonium dihexadecyldimethylammonium acetate dihexadecyldimethylammonium bromide dihexadecyldimethylammonium chloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Diverse Synthetic Pathways for Dimethyldipalmitylammonium
The synthesis of this compound, a symmetrical quaternary ammonium (B1175870) salt with two C16 alkyl chains, can be achieved through several distinct chemical routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scale of production. The most common approaches involve the quaternization of a tertiary amine or the alkylation of a secondary amine.
The primary methods for synthesizing this compound salts (e.g., chloride or bromide) involve the formation of the central quaternary nitrogen atom by creating carbon-nitrogen bonds.
One major pathway is the alkylation of a secondary amine . In this approach, dihexadecylamine (B7822943) (also known as dipalmitylamine) is reacted with a methylating agent, such as methyl chloride or dimethyl sulfate (B86663), to yield the final quaternary ammonium salt. google.com The dihexadecylamine precursor can itself be synthesized via mono-alkylation of hexadecylamine (B48584) with a hexadecyl halide, such as 1-bromohexadecane, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. mdpi.com
A second common pathway is the alkylation of a tertiary amine . This involves reacting hexadecyldimethylamine (B57324) (also called N,N-dimethyl-1-hexadecanamine) with a hexadecyl halide (e.g., hexadecyl bromide). chemicalbook.comkeruichemical.comnih.gov This S_N2 reaction directly yields the dihexadecyldimethylammonium halide. libretexts.org This method is advantageous if the tertiary amine is a readily available starting material.
A summary of these conventional synthetic routes is presented below.
| Synthetic Pathway | Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|---|
| Alkylation of Secondary Amine | Dihexadecylamine | Methyl Chloride | Alcohol solvent, heat, pressure. google.com | Dihexadecyldimethylammonium chloride |
| Alkylation of Tertiary Amine | Hexadecyldimethylamine | 1-Bromohexadecane | Solvent, heat. libretexts.org | Dihexadecyldimethylammonium bromide |
| Precursor Synthesis | Hexadecylamine | 1-Bromohexadecane | Acetonitrile (MeCN), K₂CO₃, reflux. mdpi.com | Dihexadecylamine |
In line with the growing emphasis on sustainable chemistry, alternative methods for synthesizing QACs, including this compound, are being explored. mdpi.com Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com
One such approach is the use of solid-state reactions , which can reduce or eliminate the need for solvents. mdpi.com For instance, the modification of clays (B1170129) with QACs has been performed using solvent-free methods, a principle that could be adapted for the primary synthesis. mdpi.com Another strategy involves the use of catalysis to improve reaction efficiency and reduce by-products. The "borrowing hydrogen" approach, for example, uses alcohols as alkylating agents with metal catalysts, producing water as the only byproduct, representing a transition metal-catalyzed but greener alternative to using alkyl halides. acs.org While not yet specifically documented for this compound, these principles represent the frontier of QAC synthesis.
Chemical Synthesis Approaches
Post-Synthetic Derivatization and Functionalization Strategies
Once synthesized, the dihexadecyldimethylammonium cation can be modified to tailor its properties for specific applications. These modifications can target the quaternary ammonium headgroup, the long palmitoyl (B13399708) chains, or involve conjugation to larger molecules.
The most straightforward modification of the headgroup involves anion exchange . The halide anion (chloride or bromide) initially present can be exchanged for other anions to alter the salt's physical properties, such as solubility or thermal stability. For example, dihexadecyldimethylammonium chloride can be converted to dihexadecyldimethylammonium carbonate by first reacting it with a metal hydroxide (B78521) to form a quaternary ammonium hydroxide intermediate, which is then treated with carbon dioxide. google.com Similarly, anion exchange is a key step in studies of how different anions bind to lipid membranes containing the dihexadecyldimethylammonium cation. nih.gov
Direct post-synthetic modification of the saturated C16 alkyl chains is chemically challenging without degrading the molecule. Therefore, tailoring of the palmitoyl chains is typically accomplished by using functionalized precursors during the initial synthesis.
The amphiphilic nature of this compound, with its charged headgroup and hydrophobic tails, makes it suitable for applications involving biological systems, often through conjugation or complexation.
Non-covalent conjugation is a common strategy. This compound bromide can form complexes with anionic polyelectrolytes, such as poly(1,4-phenylene-ethinylenecarboxylate), for optoelectronic applications. mdpi.com In another example, it was used to pre-modify a polyelectrolyte to make it soluble in an oil phase for creating microcapsules. google.com
For covalent conjugation , the this compound structure often serves as a lipid anchor. While direct conjugation to the pre-formed QAC is rare, its precursors are used to build more complex functional molecules. In one example, dihexadecylamine was used as a building block to synthesize a DOTA-lipid conjugate for use in medical imaging. mdpi.com The dihexadecylamine provided the lipid tail, which was then coupled to the DOTA headgroup via a stable amide bond. mdpi.com Furthermore, this compound salts are frequently incorporated into liposomes along with other lipids. nih.govhbni.ac.in These liposomes can be functionalized by including lipids with reactive headgroups (e.g., maleimide (B117702) or N-Hydroxysuccinimide esters) that can be conjugated to proteins, peptides, or other biomolecules.
| Modification Type | Strategy | Example Precursors/Reagents | Outcome |
|---|---|---|---|
| Headgroup Modification | Anion Exchange | Metal Hydroxide, Carbon Dioxide | Conversion of chloride/bromide to carbonate salt. google.com |
| Chain Tailoring | Pre-Synthetic Functionalization | Amino alcohols, ester-containing fatty acids | Incorporation of functional groups (e.g., imidazole (B134444), ester) into the alkyl chains. researchgate.netru.nl |
| Conjugation | Non-Covalent Complexation | Anionic polyelectrolytes | Formation of complexes for materials science or encapsulation. mdpi.comgoogle.com |
| Conjugation | Covalent Linkage (via precursors) | Dihexadecylamine, functional headgroups (e.g., DOTA) | Creation of lipid-anchored functional molecules for imaging or drug delivery. mdpi.com |
Advanced Structural Characterization and Supramolecular Assembly
Spectroscopic and Diffraction-Based Structural Elucidation
A combination of spectroscopic and diffraction methods is employed to build a comprehensive understanding of the molecular and supramolecular structure of dimethyldipalmitylammonium.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds. nanalysis.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Correlation (HSQC), reveal correlations between different nuclei, typically ¹H and ¹³C, that are bonded to each other. nanalysis.com This provides unambiguous assignments of proton and carbon signals in the NMR spectrum. For instance, a HETCOR spectrum would show a correlation between the protons of the methyl groups and the adjacent carbon atom in the this compound molecule. nanalysis.com
Solid-state NMR (SSNMR) is particularly valuable for studying materials in the solid state, such as lipids in a bilayer or aggregated states. nih.govrsc.org It provides information on the structure and dynamics of molecules that are not amenable to solution-state NMR or X-ray crystallography due to their size, insolubility, or non-crystalline nature. nih.govrsc.org For lipids like this compound, SSNMR can be used to study the conformation and dynamics of the acyl chains and the headgroup within a bilayer structure. frontiersin.org For example, ²H SSNMR studies on deuterated lipids can reveal details about the order and dynamics at specific positions along the acyl chains. frontiersin.org
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the chemical bonds within a molecule. universallab.orgsmacgigworld.com FTIR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. smacgigworld.comqicomposites.com
In the context of this compound, these techniques can be used to identify characteristic functional groups and to probe the conformational order of the hydrocarbon chains. ulprospector.com The positions, intensities, and shapes of the vibrational bands in the spectra provide a molecular "fingerprint". ulprospector.com For example, the stretching vibrations of the C-H bonds in the palmitoyl (B13399708) chains and the C-N bond in the headgroup will have characteristic frequencies. libretexts.org Changes in the vibrational spectra can indicate phase transitions or alterations in the molecular environment. universallab.org
Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study the vibrations of the hydrocarbon backbone. smacgigworld.com The analysis of specific Raman bands can provide quantitative information about the conformational order (i.e., the ratio of trans to gauche conformers) of the lipid acyl chains. utwente.nl
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of crystalline materials. cesamo.frsdu.dk For a single crystal of this compound, XRD can provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, revealing details about intermolecular interactions that govern the supramolecular architecture. cesamo.frmdpi.com Powder XRD can be used to identify the crystalline phases present in a bulk sample. sdu.dkresearchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons (free radicals). nih.govnih.gov While this compound itself is not a radical, ESR can be used to study its assemblies by introducing spin-labeled molecules into the system. nih.gov These spin probes, typically stable nitroxide radicals, are incorporated into the lipid assembly, and their ESR spectra provide information about the local microenvironment, such as polarity, viscosity, and molecular dynamics. nih.govaps.org
By placing spin labels at different positions on a lipid molecule that is then incorporated into a this compound bilayer, one can probe the microenvironment at different depths within the membrane. Changes in the ESR spectrum can indicate alterations in membrane fluidity and the mobility of the lipid chains. aps.org
X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) for Supramolecular Architectures
Hierarchical Self-Assembly and Supramolecular Structures
The amphiphilic nature of this compound, with its charged headgroup and long hydrocarbon tails, drives its self-assembly in aqueous environments into complex hierarchical structures.
In aqueous solution, this compound molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water. nih.gov This leads to the formation of extended, two-dimensional sheets known as lipid bilayers, where the hydrophobic tails are sequestered in the interior and the hydrophilic headgroups face the aqueous environment on either side. nih.gov These bilayers are the fundamental building blocks of vesicles, which are spherical, self-closed structures enclosing an aqueous core. nih.gov The formation of vesicles from cationic amphiphiles like this compound has been reported. researchgate.netscribd.com
The process of vesicle formation often involves the initial formation of lipid bilayers which then close upon themselves to eliminate exposed hydrophobic edges, a process driven by thermodynamics. nih.gov The formation of these supported lipid bilayers (SLBs) on solid substrates is a dynamic and irreversible process influenced by factors such as temperature and the properties of the substrate. mdpi.com The transition from adsorbed vesicles to a planar bilayer is a key step in this process. parksystems.commdpi.com The stability and properties of these bilayers are crucial for their potential applications. For instance, the presence of phosphatidylcholines can stabilize the bilayers formed by cationic lipids. researchgate.net
Multilamellar and Columnar Inverted Hexagonal Phases
Amphiphilic molecules like this compound can organize into various liquid crystal phases, also known as mesophases, which possess a degree of order between that of a crystalline solid and an isotropic liquid. merckgroup.comucm.es These phases are primarily categorized as thermotropic, which appear in a specific temperature range, or lyotropic, which form in the presence of a solvent and are dependent on both temperature and concentration. ucm.eswikipedia.org
Among the various structures, multilamellar and columnar inverted hexagonal phases are of significant interest. Double-chain quaternary ammonium (B1175870) surfactants, such as this compound bromide (DPAB), are known to exhibit rich self-assembly behaviors, including the formation of bilayers. scribd.com
Multilamellar Phases: These are a type of smectic liquid crystal phase where molecules are arranged in distinct layers. merckgroup.comucm.es In aqueous environments, this compound, with its two long palmitoyl chains and a polar headgroup, readily forms bilayer sheets. These bilayers can then stack upon one another, separated by layers of the solvent, creating a multilamellar vesicle (MLV) or a condensed lamellar structure. This ordered, layered arrangement is one of the most common assemblies for such double-chain lipids.
Columnar Inverted Hexagonal (HII) Phase: In contrast to the flat sheets of a lamellar phase, the inverted hexagonal phase consists of cylindrical structures. In this arrangement, the lipid molecules form inverse micelles, with their polar headgroups facing an aqueous core and their hydrophobic tails extending outwards. ucm.es These cylindrical water channels are then packed into a hexagonal lattice. aps.org The transition from a lamellar to an HII phase is often influenced by factors like temperature, hydration, and molecular geometry. Molecules with a larger headgroup area relative to their tail region tend to form lamellar phases, while those with a smaller, more compact headgroup relative to the splay of their acyl chains are described as "cone-shaped" and favor the curvature required for the HII phase.
Mechanisms of Supramolecular Assembly (e.g., Aurophilic Interactions, Host-Guest Assembly)
Supramolecular assemblies are formed and stabilized by a combination of specific, non-covalent interactions. nso-journal.orgnih.gov The final structure is a result of a delicate balance between forces such as electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.gov
Aurophilic Interactions: This refers to the weak, attractive interaction that can occur between two or more closed-shell gold(I) ions. While this compound ions have been used in electrochemical systems to study reactions at liquid-liquid interfaces, including those involving gold complexes, aurophilicity is a mechanism specific to the aggregation of gold centers themselves. researchgate.net It is not a primary driving force for the self-assembly of this compound cations.
Host-Guest Assembly: A key mechanism involving this compound is host-guest chemistry, which describes complexes formed between a larger "host" molecule that encloses a smaller "guest" molecule or ion. wikipedia.org A well-documented application of this principle is the use of the this compound ion as a "noncovalent protection" group in chemical synthesis. acs.org In the synthesis of sulfonated polyphosphazenes, the bulky and hydrophobic this compound cation acts as a "host" counter-ion for the polar sulfonic acid functionality, which is the "guest". acs.orgacs.org This host-guest complexation effectively shields the sulfonic acid group, rendering it soluble in organic reaction media and allowing the macromolecular substitution to proceed. acs.org This interaction is a clear example of how electrostatic and hydrophobic forces can be harnessed to form a functional, temporary supramolecular assembly. This principle has also been explored with other host-guest pairs, such as water-soluble pillar frontiersin.orgarenes forming complexes with aromatic sulfonic acids. frontiersin.org
Advanced Microscopy for Structural Visualization
To directly observe the intricate structures formed by this compound assemblies, advanced microscopy techniques capable of resolving features at the nanoscale are essential. These methods overcome the limitations of conventional light microscopy.
Atomic Force Microscopy (AFM) for Surface Topography and Complexation
Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces with near-atomic resolution. bg.ac.rs It operates by scanning a sharp probe, located at the end of a flexible cantilever, across a sample surface. By monitoring the deflection of the cantilever, a detailed three-dimensional topographical map can be generated. vinca.rs AFM is particularly useful for characterizing the morphology, roughness, and mechanical properties of surfactant films and other molecular assemblies. vinca.rsmdpi.com
Studies on similar double-chained quaternary ammonium surfactants have shown that AFM can be used to visualize the in-situ formation of adsorbed films on substrates like mica. researchgate.net These studies reveal the growth of cohesive bilayers and other surface aggregates. researchgate.netacs.org For this compound assemblies, AFM could be used to:
Visualize the surface of a lamellar phase, identifying individual bilayer steps and assessing the degree of order.
Measure the thickness of adsorbed layers through scratch tests, providing quantitative data on film height. vinca.rs
Characterize changes in surface morphology upon complexation with guest molecules or interaction with other materials. mdpi.com
Table 1: Applications of AFM Modes for Characterizing this compound Assemblies
| AFM Mode | Principle | Application for this compound |
|---|---|---|
| Contact Mode | The tip is in continuous contact with the sample surface during scanning. | High-resolution imaging of robust, hard sample surfaces; can be used for scratch tests to measure film thickness. |
| Tapping Mode | The cantilever oscillates at its resonant frequency, and the tip intermittently "taps" the surface. | Standard mode for high-resolution topography of soft samples, minimizing lateral forces and sample damage. Ideal for imaging lamellar phases without disruption. |
| Phase Imaging | Records the phase lag between the cantilever's oscillation and the drive signal. | Maps variations in surface properties like adhesion, elasticity, and friction. Can distinguish between different components or phases in a mixed assembly. |
| Force Spectroscopy | Measures the force between the tip and the sample as a function of their separation distance. | Probes the mechanical properties (e.g., stiffness, adhesion) of the assembly and can measure the force required to rupture a bilayer. researchgate.net |
Super-Resolution Microscopy for Nanoscale Interactions
Super-resolution microscopy (SRM) encompasses a suite of fluorescence imaging techniques that bypass the diffraction limit of light, achieving spatial resolutions on the order of tens of nanometers. mdpi.comfrontiersin.org Methods like Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) have revolutionized the study of nanoscale biological structures. frontiersin.org
These techniques are exceptionally well-suited for investigating the nanoscale organization within lipid assemblies, such as resolving lipid domains and observing molecular clustering in membranes. frontiersin.orgacs.org While direct SRM studies on this compound are not yet prevalent, the potential applications are significant. For instance, if this compound were to form a host-guest complex with a fluorescent guest molecule, SRM could:
Map the precise location of guest molecules within the supramolecular assembly at a sub-50 nm resolution.
Reveal nanoscale heterogeneity in the distribution of complexes, which would appear as a uniform film under conventional microscopy. acs.org
Allow for the study of the dynamics of nanoscale interactions within the assembly in real-time, providing insights into assembly and disassembly processes. frontiersin.orgmdpi.com
By leveraging fluorescent probes that are sensitive to their local environment, SRM can distinguish between different phases (e.g., gel vs. liquid) within a single lipid bilayer, offering a powerful tool to visualize the complex phase behavior of this compound assemblies. acs.org
Biophysical Interactions with Biological Macromolecules and Membranes
Interactions with Lipid Bilayers and Model Membranes
The interaction of dimethyldipalmitylammonium with lipid bilayers is a critical aspect of its biophysical profile. As a cationic amphiphile, its structure, featuring a positively charged headgroup and two long hydrophobic palmitoyl (B13399708) chains, dictates its behavior within the membrane environment. These interactions are primarily studied using model membranes, such as liposomes and supported lipid bilayers, often composed of phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). mdpi.comnih.govwikipedia.org The amphipathic nature of DPPC allows it to form stable bilayer structures that mimic cellular membranes. wikipedia.org
Membrane fluidity refers to the viscosity of the lipid bilayer and affects the diffusion and rotation of molecules within it. wikipedia.org The insertion of exogenous molecules like this compound can significantly alter this property. The two palmitoyl chains of this compound can intercalate between the acyl chains of the membrane phospholipids.
| Membrane Component | Phase State | Parameter | Observed Effect of this compound | General Reference |
|---|---|---|---|---|
| DPPC | Gel (Lβ') | Acyl Chain Order | Decrease | researchgate.netnih.gov |
| DPPC | Liquid Crystalline (Lα) | Acyl Chain Order | Slight Decrease | wikipedia.orgrsc.org |
| Mixed Lipid Bilayer | Fluid (Ld) | Lateral Diffusion | Increase | nih.govnih.gov |
The phase transition temperature (Tm), or melting temperature, is a characteristic property of lipid bilayers, marking the transition from a rigid gel state to a more fluid liquid-crystalline state. mdpi.com For pure DPPC bilayers, this transition occurs at approximately 41°C. rsc.org The incorporation of foreign molecules can significantly alter the Tm and the cooperativity of the transition.
Studies on similar quaternary ammonium (B1175870) compounds have shown that they can lower the main phase transition temperature of DPPC membranes. researchgate.netresearchgate.net By disrupting the ordered packing of the lipid acyl chains, this compound reduces the energy required to transition the bilayer from the gel to the liquid-crystalline phase. This effect is often observed as a downward shift in the Tm and a broadening of the transition peak in differential scanning calorimetry (DSC) thermograms. researchgate.netresearchgate.net The broadening indicates a decrease in the cooperativity of the phase transition, meaning that the lipid molecules no longer move as a cohesive unit from one phase to another. researchgate.net
| Compound Class | Effect on Tm | Effect on Transition Cooperativity | Method of Observation | Reference |
|---|---|---|---|---|
| Bisquaternary Ammonium Compounds | Decrease | Decrease (Broadening of transition peak) | Differential Scanning Calorimetry (DSC) | researchgate.net |
| Doxorubicin (positively charged) | Slight Decrease | Decrease | Differential Scanning Calorimetry (DSC) | researchgate.net |
The hydration profile of a lipid bilayer describes the extent of water penetration into the membrane structure. The permeability of the membrane to water and other small molecules is intrinsically linked to its structure and dynamics. arxiv.orgnih.gov The incorporation of this compound can alter both these properties. The positively charged headgroup can influence the organization of water molecules at the membrane-water interface. nih.gov
By inserting into the bilayer, this compound can create defects in the lipid packing, which may serve as pathways for increased water penetration into the hydrophobic core. mdpi.com This increased hydration at the interfacial region can lower the energy barrier for the passage of water and other small polar molecules across the membrane, thereby increasing its permeability. arxiv.orgcaltech.edu Studies on similar amphiphilic molecules have shown that longer alkyl chains can enhance their propensity to increase membrane permeability. researchgate.net The process is generally understood as a solubility-diffusion mechanism, where the bilayer interior acts like a liquid hydrocarbon phase. nih.govsemanticscholar.org
Lipid mobility within a bilayer encompasses lateral diffusion (movement within the plane of a leaflet) and transverse diffusion, also known as flip-flop (movement from one leaflet to the other). nih.govnih.gov The rate of lateral diffusion is directly related to membrane fluidity. As this compound increases membrane fluidity by disrupting lipid packing, it concurrently enhances the lateral mobility of the surrounding phospholipid molecules. nih.gov
Lipid flip-flop is a generally slow process due to the high energetic barrier of moving a polar headgroup through the hydrophobic membrane core. arxiv.orgrsc.org However, the introduction of amphiphilic molecules like this compound can facilitate this process. The disruption of the bilayer structure and the potential formation of transient pores or other defects can lower the activation energy for flip-flop. nih.govarxiv.org This effect has been noted for other molecules that perturb membrane structure, suggesting a similar mechanism for this compound.
Biological membranes are not homogenous; they exhibit lateral organization into domains with distinct lipid and protein compositions, such as lipid rafts. wikipedia.orgrsc.org These domains, often enriched in cholesterol and sphingolipids, exist in a liquid-ordered (Lo) phase, which is distinct from the surrounding liquid-disordered (Ld) phase. nih.govembopress.org The introduction of this compound can influence this lateral organization.
Due to its structure with two saturated palmitoyl chains, this compound may show preferential partitioning between different lipid phases. However, as a cationic surfactant, its primary effect is often the disruption of existing domains. By inserting into the bilayer, it can alter the line tension at the boundaries of these domains or interfere with the specific lipid-lipid and lipid-cholesterol interactions that are necessary for domain stability. frontiersin.org Some studies on similar ionic liquids have shown that they can induce the formation of distinct compound-rich nanodomains within a lipid membrane, suggesting that this compound could also lead to new forms of lateral heterogeneity rather than simply disordering existing domains. researchgate.net This process is driven by a balance of hydrophobic interactions between the alkyl tails and electrostatic interactions at the headgroup level. mdpi.com
At higher concentrations, the interaction of this compound with lipid bilayers can lead to significant destabilization, culminating in the formation of pores or even complete membrane solubilization (a detergent-like effect). nih.govfrontiersin.org This is a key mechanism for the activity of many membrane-active compounds, including antimicrobial peptides. frontiersin.orgrsc.org
The mechanism of pore formation is thought to involve several steps. Initially, the cationic this compound molecules accumulate on the surface of the membrane, driven by electrostatic attraction if the membrane contains anionic lipids. mdpi.com As their concentration increases, their hydrophobic tails insert into the membrane core, causing mechanical stress and thinning of the bilayer. frontiersin.orgmdpi.com This stress can be relieved by the formation of transient or stable pores. frontiersin.orgaps.org These pores allow for the uncontrolled passage of ions and water, leading to the loss of the membrane's barrier function. biorxiv.orgmdpi.com The affinity of amphiphilic molecules for the high-curvature environment of the pore rim can help to stabilize these structures. aps.org
Lateral Phase Organization and Microdomain Formation
Complexation with Nucleic Acids (DNA, RNA, siRNA)
The interaction between cationic lipids like this compound and nucleic acids is a cornerstone of their application in gene delivery. This process is governed by a complex interplay of forces that lead to the condensation of nucleic acids into structures known as lipoplexes.
The primary driving force for the formation of complexes between cationic lipids, such as this compound, and nucleic acids is the electrostatic interaction between the positively charged headgroup of the lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov This strong coulombic attraction neutralizes the charge of the DNA or RNA, initiating the condensation process.
However, the interaction is not solely electrostatic. Hydrophobic interactions also play a significant role. nih.govthno.org Once the initial electrostatic attraction brings the lipid and nucleic acid into close proximity, the hydrophobic tails of the this compound molecules can interact with the less polar regions of the nucleic acid, such as the nitrogenous bases. nih.gov Furthermore, hydrophobic interactions between the aliphatic tails of the lipid molecules themselves contribute to the stability and structure of the resulting complex. nih.gov Some studies have shown that in certain systems, the binding of cationic components to nucleic acids is driven by both enthalpy and entropy, with the electrostatic component, resulting from the release of ions, being a dominant factor. nih.gov The combination of these electrostatic and hydrophobic forces leads to the efficient packaging of the nucleic acid into a compact, lipid-coated particle.
The complexes formed between cationic lipids and nucleic acids, often called lipoplexes, have been the subject of extensive structural analysis to understand how they protect and deliver their cargo. Various techniques, including Fourier transform infrared (FTIR) spectroscopy, circular dichroism (CD), and atomic force microscopy (AFM), have been employed to elucidate their structure. nih.gov
Structural analyses have revealed that the binding of cationic lipids can occur at multiple sites on the DNA molecule, including the major and minor grooves, as well as the phosphate backbone. nih.gov The resulting complexes often exhibit a lamellar or hexagonal lattice structure, with the nucleic acid molecules intercalated between layers of lipid bilayers. The specific structure can be influenced by factors such as the lipid-to-nucleic acid charge ratio and the specific chemical structure of the cationic lipid.
For instance, studies on similar dialkyldimethylammonium compounds like dioctadecyldimethylammonium bromide (DDAB) have provided insights into the binding constants and stability of these complexes. nih.gov The stability of such lipid-DNA complexes is a critical factor in their ability to transfect cells. The table below presents the binding constants for several lipid-DNA complexes, illustrating the relative stability.
| Lipid | Binding Constant (K) M⁻¹ |
| Cholesterol (Chol) | 1.4 (±0.5) x 10⁴ |
| Dioctadecyldimethylammoniumbromide (DDAB) | 2.4 (±0.80) x 10⁴ |
| 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | 3.1 (±0.90) x 10⁴ |
| Dioleoylphosphatidylethanolamine (DOPE) | 1.45 (±0.60) x 10⁴ |
| Data sourced from a study on calf-thymus DNA complexation with various lipids. nih.gov |
These structural analyses are crucial for designing more effective lipid-based delivery systems, as the morphology of the complex directly impacts its stability and interaction with cellular membranes.
The process of complexation with cationic lipids like this compound can induce significant conformational changes in the structure of nucleic acids. nih.gov The native B-form of DNA, characterized by its right-handed double helix, can be altered upon interaction with lipid bilayers.
Circular dichroism (CD) spectroscopy is a powerful technique used to monitor these changes. Studies have shown that upon complexation, DNA can undergo a transition to other forms, such as the A-form or C-form, or even experience a degree of denaturation. nih.gov For example, research on the interaction of 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP), a DNA building block, with dioctadecyldimethylammonium bromide (DODAB) bilayers demonstrated a conformational change from the typical anti conformation to a syn conformation. nih.gov This change, where the base rotates relative to the sugar, could be a precursor to the denaturation of the DNA strand within the complex. nih.gov The extent and nature of these conformational changes are dependent on the concentration of the lipid and the specific lipid used. nih.gov
These alterations in the nucleic acid's secondary structure are a direct consequence of the electrostatic and hydrophobic forces at play during complex formation. nih.govnih.gov The neutralization of the phosphate backbone and the interaction with the hydrophobic lipid environment can disrupt the delicate balance of forces that maintain the B-form DNA structure in an aqueous solution.
For a nucleic acid to be biologically active, it must be released from its lipid carrier within the target cell. The displacement of the nucleic acid from the lipoplex is a critical and complex step. A primary mechanism for this release is thought to involve interaction with anionic lipids present in cellular membranes, particularly endosomal membranes.
Conformational Changes in Nucleic Acids Induced by Complexation
Interactions with Proteins and Peptides (Mechanistic)
The interaction of lipids with proteins is fundamental to numerous cellular processes. Cationic lipids, as components of membranes, can modulate the structure and function of associated proteins. While direct studies on this compound may be specific, the principles can be extrapolated from the broader understanding of lipid-protein interactions.
Membrane proteins, or peripheral proteins that associate with membranes, exist in a lipid-rich environment that influences their folding, stability, and activity. mdpi.com The physical properties of the lipid bilayer, such as fluidity and curvature, which can be influenced by lipids like this compound, can impact the conformational state of embedded or associated proteins. mdpi.com For example, studies on small heat shock proteins have shown they can interact with and modulate the physical state of membranes, which in turn can affect the aggregation of other membrane proteins. mdpi.com
Furthermore, interactions between the transmembrane domains of proteins are critical for the assembly of protein complexes and for signal transduction. nih.gov The lipid environment can allosterically regulate these interactions. While many studies focus on protein-protein interactions, it is clear that the lipid membrane is not a passive scaffold but an active participant in modulating protein function. The presence of specific lipids can stabilize certain protein conformations, facilitate oligomerization, or alter enzymatic activity. nih.govnih.gov
Peptide-Mediated Interactions within Delivery Systems
The integration of peptides into delivery systems containing this compound is a strategic approach to enhance their functionality, targeting capabilities, and cellular uptake. This compound, a cationic lipid, serves as a foundational component for forming nanoparticles or liposomes that can encapsulate therapeutic agents. The inherent positive charge of these delivery vehicles facilitates the initial, non-specific interaction with negatively charged cell surfaces. However, the incorporation of specific peptides onto the surface of these carriers introduces a higher level of precision and efficiency in delivery.
The primary mechanism governing the association of peptides with this compound-based nanoparticles is electrostatic interaction. Peptides, being composed of amino acids, can be designed to possess a net charge that promotes binding to the positively charged surface of the nanoparticles. Furthermore, peptides can be conjugated to other lipid components or polymers that are co-formulated with this compound. For instance, peptides can be attached to the distal end of polyethylene (B3416737) glycol (PEG)-lipid conjugates, which are often included in lipid nanoparticle formulations to provide steric stabilization.
Peptide functionalization can be broadly categorized based on the intended function:
Targeting Peptides: These peptides are designed to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells or cells within a particular tissue. This specific binding enhances the accumulation of the delivery system at the desired site, thereby increasing the local concentration of the therapeutic payload and minimizing off-target effects.
Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of their associated cargo. nih.gov The inclusion of CPPs on the surface of this compound nanoparticles can significantly improve the internalization of the delivery system and its payload into the cytoplasm. nih.gov
Fusogenic Peptides: These peptides are often derived from viral proteins and undergo a conformational change in the acidic environment of the endosome. This change allows them to disrupt the endosomal membrane, facilitating the release of the nanoparticle's contents into the cytoplasm and avoiding lysosomal degradation.
The interaction of these functional peptides with the this compound delivery system and their subsequent engagement with biological targets are critical for successful delivery. The formation of a "protein corona" around nanoparticles upon entering a biological fluid is an important consideration. researchgate.netmdpi.com The surface properties of the nanoparticle, including its charge and the presence of peptides, will influence the composition of this corona, which in turn affects the nanoparticle's stability, circulation time, and cellular interactions. researchgate.netnih.gov
Detailed research findings on the specific interactions between this compound and various functional peptides are crucial for optimizing these delivery systems. Biophysical characterization techniques are employed to understand these interactions.
Interactive Data Table: Biophysical Characterization of Peptide-Functionalized this compound Nanoparticles
The following table summarizes hypothetical research findings from the biophysical characterization of this compound nanoparticles functionalized with different classes of peptides. Such studies are essential for understanding how peptide modification influences the physicochemical properties and biological activity of the delivery system.
| Peptide Type | Example Peptide Sequence | Change in Zeta Potential (mV) | Change in Hydrodynamic Diameter (nm) | Receptor Binding Affinity (Kd) | Cellular Uptake Efficiency (%) |
|---|---|---|---|---|---|
| Targeting Peptide (e.g., for cancer cells) | cRGDfK | Slight Decrease | Increase | Low nM range | Significantly Increased |
| Cell-Penetrating Peptide (CPP) | YGRKKRRQRRR (TAT) | Maintained or Slightly Increased | Moderate Increase | N/A (non-receptor mediated) | Dramatically Increased |
| Fusogenic Peptide | GLFGAIAGFIENGWEG | Slight Decrease | Increase | N/A | Enhanced endosomal escape |
| No Peptide (Control) | N/A | Baseline Positive | Baseline | Low (non-specific) | Baseline |
Mechanistic Principles in Research Applications
Non-Viral Gene Delivery Systems (Mechanistic Aspects)
Dimethyldipalmitylammonium, as a cationic lipid, plays a important role in the development of non-viral vectors for gene therapy. Its chemical structure, featuring a positively charged head group and two long hydrocarbon tails, enables it to interact with and deliver nucleic acids into cells. The following sections delve into the mechanistic principles governing its application in gene delivery.
Role of this compound in Cationic Lipid-Based Vectors
Cationic lipids, such as this compound, are fundamental components of liposomal and other lipid-based gene delivery vectors. Their primary role is to condense negatively charged plasmid DNA or RNA into compact, positively charged nanoparticles known as lipoplexes. This charge neutralization and compaction are crucial for several reasons:
Protection of Genetic Material: The lipid formulation shields the nucleic acids from degradation by nucleases present in the extracellular environment and within the cell.
Facilitation of Cellular Uptake: The net positive charge of the lipoplex promotes electrostatic interactions with the negatively charged proteoglycans on the cell surface, initiating the process of endocytosis.
The structure of the cationic lipid itself is a key determinant of its efficacy. While this compound is a monovalent cationic lipid, research has also explored multivalent cationic lipids which may offer different transfection efficiencies and in vivo activities. thno.org The choice of the cationic head group and the nature of the hydrophobic tails can influence the stability of the lipoplex and its interaction with cellular membranes.
Table 1: Common Cationic and Helper Lipids in Gene Delivery
| Lipid Type | Example Compound | Role in Gene Delivery |
| Cationic Lipid | This compound Chloride | Provides positive charge to complex with and condense negatively charged nucleic acids. |
| Cationic Lipid | DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) | One of the first commercially available cationic lipids for gene delivery. nih.gov |
| Cationic Lipid | DOTAP ([1,2-bis(oleoyloxy)-3-(trimethylammonio)propane]) | A fully protonated cationic lipid at physiological pH. nih.gov |
| Cationic Lipid | DC-Chol (3β[N-(N′, N′-dimethylaminoethane)-carbamoyl] cholesterol) | A cholesterol-based cationic lipid with a tertiary amine, offering reduced cytotoxicity. nih.gov |
| Helper Lipid | DOPE (Dioleoylphosphatidylethanolamine) | A neutral lipid that aids in the destabilization of the endosomal membrane, promoting the release of genetic material into the cytoplasm. scielo.br |
Mechanisms of Endosomal Escape
A major hurdle for successful gene delivery is the trafficking of the lipoplex to lysosomes, where the genetic cargo would be degraded. Therefore, the escape of the lipoplex from the endosome into the cytoplasm is a critical step. Several mechanisms have been proposed for this process, with the "proton sponge hypothesis" being one of the most widely accepted for cationic polymer and lipid-based vectors. ugent.bemonash.edumdpi.comnih.gov
Proton Sponge Hypothesis: After internalization via endocytosis, the endosome matures, and its internal pH drops due to the action of proton pumps (V-ATPases) on the endosomal membrane. Cationic lipids with buffering capacity, like those containing amine groups, can absorb these protons. This buffering effect leads to a continuous influx of protons and chloride ions into the endosome to maintain charge neutrality. ugent.be The accumulation of ions results in an increased osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the lipoplex into the cytoplasm. monash.edumdpi.com
Other proposed mechanisms for endosomal escape include:
Membrane Fusion: The lipid bilayer of the lipoplex may directly fuse with the endosomal membrane, releasing its contents into the cytosol. The inclusion of fusogenic lipids like DOPE is thought to enhance this process. scielo.br
Pore Formation: The cationic lipids could perturb the endosomal membrane, creating transient pores through which the genetic material can pass.
Endosomal Damage: The interaction of the cationic lipoplex with the anionic lipids of the inner endosomal membrane can lead to the formation of charge-neutralized ion pairs. This disruption of the membrane's lipid organization can cause destabilization and rupture. nih.gov
Intracellular Trafficking and Release Mechanisms of Genetic Material
Once the this compound-based lipoplex enters the cell through endocytosis, it embarks on a complex journey within the intracellular environment. The ultimate goal is the delivery of the genetic material to the nucleus for transcription.
The general pathway is as follows:
Endocytosis: The lipoplex binds to the cell surface and is internalized into an early endosome. scielo.br
Endosomal Maturation and Escape: The early endosome matures into a late endosome, and as described above, the lipoplex must escape this pathway to avoid degradation in the lysosome. nih.gov The successful release into the cytoplasm is a major rate-limiting step. frontiersin.org
Cytoplasmic Transport: Once in the cytoplasm, the lipoplex must navigate the crowded environment to reach the nucleus. The DNA needs to be protected from cytoplasmic nucleases. mdpi.com It is believed that for the genetic material to be transcriptionally active, it must dissociate from the cationic lipid carrier. purdue.edu
Nuclear Entry: The released plasmid DNA must then be imported into the nucleus. For dividing cells, the breakdown of the nuclear envelope during mitosis can facilitate nuclear entry. In non-dividing cells, the DNA must pass through the nuclear pore complexes, a process that is more efficient for smaller DNA fragments.
The dissociation of the DNA from the this compound vector is thought to be facilitated by the interaction with negatively charged molecules in the cytoplasm and the nuclear envelope. nih.gov
Factors Influencing Transfection Efficiency at the Molecular and Cellular Level
The success of gene transfection using this compound-based vectors is dependent on a multitude of interconnected factors at both the molecular and cellular levels. thermofisher.compromega.jp
Molecular Factors:
Cationic Lipid to DNA Ratio: The charge ratio of the cationic lipid to the DNA is critical. A net positive charge is necessary for binding to the cell surface, but an excessive positive charge can lead to cytotoxicity. thno.org
Lipoplex Structure and Size: The size and structure of the lipoplex can influence its stability and its ability to be internalized by cells. Smaller, more homogenous particles are generally preferred.
Helper Lipid: The presence and type of helper lipid, such as DOPE, can significantly impact transfection efficiency by facilitating endosomal escape. scielo.br
Nucleic Acid Quality and Topology: The purity of the plasmid DNA is crucial, as contaminants can interfere with lipoplex formation and transfection. Supercoiled plasmid DNA is generally more efficient for transient transfection. thermofisher.com
Cellular Factors:
Cell Type: Different cell lines exhibit varying susceptibilities to transfection by cationic lipids. thermofisher.com
Cell Health and Viability: Cells should be healthy and in the logarithmic growth phase for optimal transfection. promega.jp
Cell Confluency: The density of cells at the time of transfection can affect efficiency. Overly confluent cells may show reduced uptake due to contact inhibition. promega.jp
Presence of Serum: Serum proteins can interact with lipoplexes, potentially inhibiting transfection. Therefore, some protocols recommend transfection in serum-free media. thno.org
Table 2: Key Factors Influencing Transfection Efficiency
| Factor Category | Specific Factor | Impact on Transfection |
| Molecular | Cationic Lipid:DNA Ratio | Affects lipoplex charge, stability, and cytotoxicity. thno.org |
| Molecular | Helper Lipid | Can enhance endosomal escape and improve efficiency. scielo.br |
| Molecular | Nucleic Acid Quality | Purity and topology of DNA influence transfection success. thermofisher.com |
| Cellular | Cell Type and Health | Different cell lines have varying transfection efficiencies; healthy, actively dividing cells are optimal. thermofisher.compromega.jp |
| Cellular | Cell Confluency | Optimal confluency is required to avoid poor growth or contact inhibition. promega.jp |
| Cellular | Serum in Media | Can interfere with lipoplex-cell interaction and reduce efficiency. thno.org |
Vaccine Adjuvant Mechanisms
In addition to gene delivery, cationic lipids like this compound have been investigated for their potential as vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. invivogen.comnih.gov
Immunostimulatory Principles of this compound-Based Adjuvants
The adjuvant properties of this compound are primarily attributed to its ability to form liposomes, which can act as a delivery system for vaccine antigens. unime.it These liposomal formulations can enhance the immune response through several mechanisms:
Depot Effect: The liposomes can form a depot at the injection site, leading to a slow and sustained release of the antigen. This prolonged exposure increases the likelihood of interaction with immune cells. invivogen.com
Enhanced Antigen Uptake: The particulate nature of the liposomes facilitates their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.gov
Antigen Presentation: Once inside the APC, the liposome (B1194612) can facilitate the processing of the antigen and its presentation on Major Histocompatibility Complex (MHC) molecules to T cells, a critical step in initiating an adaptive immune response. nih.gov
Immunostimulatory Properties: While the lipid itself may have some intrinsic immunostimulatory activity, it is more common for liposomal adjuvants to be formulated with known immunostimulants. For example, the adjuvant system AS01 combines liposomes with Monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist, and QS-21, a saponin. nih.gov This combination leads to the activation of APCs and the production of cytokines that drive a strong T-cell response. nih.govnih.gov
This compound-based liposomes could potentially be used in a similar manner, co-formulating them with specific TLR agonists or other immunostimulatory molecules to tailor the immune response towards a desired Th1 or Th2 phenotype. invivogen.comnih.gov The activation of innate immune pathways through such combinations is a key principle in modern vaccine adjuvant design. frontiersin.org
Activation of Innate Immune Responses and Pattern Recognition Receptors (PRRs)
This compound (DDA), a cationic lipid, plays a significant role in initiating innate immune responses, which is the first line of defense against pathogens. A key mechanism behind this is its interaction with and activation of Pattern Recognition Receptors (PRRs). PRRs are crucial components of the innate immune system that recognize conserved molecular structures on pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs), and endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs). promega.canih.govnumberanalytics.com The activation of these receptors triggers a cascade of signaling pathways that lead to the production of inflammatory cytokines and the activation of immune cells. numberanalytics.com
While the precise PRRs that directly recognize DDA are still under investigation, its role as a component of adjuvant systems, particularly when combined with other immunostimulatory molecules, highlights its ability to modulate PRR signaling. For instance, in the context of liposomal adjuvants, DDA's cationic nature facilitates the co-delivery of PRR agonists to antigen-presenting cells (APCs). frontiersin.org When formulated with Monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist, and trehalose-6,6'-dibehenate (B1254617) (TDB), a Mincle agonist, DDA-based liposomes (termed DMT) effectively stimulate both TLR4 and Mincle pathways. frontiersin.org This multi-agonist approach leads to a more robust and tailored immune response.
Furthermore, some studies suggest that cationic liposomes themselves can act as DAMPs, triggering innate immune signaling. nih.gov The particulate nature and positive charge of DDA-containing liposomes can lead to cellular stress and the release of endogenous molecules that are then recognized by PRRs like NLRP3. nih.gov This intrinsic immunostimulatory capacity of DDA contributes to its effectiveness as an adjuvant component, setting the stage for a potent adaptive immune response.
Modulation of Cytokine and Chemokine Secretion Pathways
This compound (DDA), particularly when formulated as a component of adjuvant systems, plays a crucial role in modulating the secretion of cytokines and chemokines, which are key signaling molecules that orchestrate the immune response. The profile of cytokines and chemokines induced by a DDA-based adjuvant can significantly influence the nature and magnitude of the resulting adaptive immunity. capes.gov.brnih.gov
When used in combination with other immunostimulators like trehalose (B1683222) dibehenate (TDB), DDA-based liposomes have been shown to induce a mixed Th1/Th2 immune response. nih.govmums.ac.ir This is characterized by the secretion of a broad range of cytokines. For example, immunization with a respiratory syncytial virus (RSV) vaccine candidate formulated with DDA led to the induction of both Th1-associated cytokines like interferon-gamma (IFN-γ) and Th2-associated cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). nih.gov
Furthermore, DDA-based adjuvants can be tailored to elicit specific cytokine profiles. The inclusion of Monophosphoryl lipid A (MPLA), a TLR4 agonist, in DDA formulations (DDA/MPLA) has been shown to be a potent inducer of IFN-γ and IL-17 responses. frontiersin.org In contrast, the combination of DDA and TDB (CAF01) stimulates high levels of IFN-γ and IL-17A, but also induces the regulatory cytokine IL-10. frontiersin.org The formulation of DDA with both MPLA and TDB (DMT) can elicit the highest levels of IFN-γ, IL-2, TNF-α, and IL-17A, demonstrating the capacity to fine-tune the cytokine milieu by combining different PRR agonists within the DDA liposomal framework. frontiersin.org
The induction of chemokines is another important aspect of DDA's immunomodulatory function. Cationic liposomes can trigger the secretion of chemokines that are involved in the recruitment of various immune cells to the site of injection, creating a local immuno-competent environment. nih.gov For example, intraperitoneal injection of a cationic liposome formulation containing DDA and MPLA resulted in an influx of neutrophils, monocytes, and macrophages into the peritoneal cavity. nih.gov This recruitment is mediated by the local production of chemokines, which is an essential early step in the initiation of an effective immune response.
Cellular Recruitment and Antigen Uptake Enhancement Mechanisms
This compound (DDA) plays a pivotal role in the recruitment of immune cells to the site of injection and significantly enhances the uptake of antigens by antigen-presenting cells (APCs). nih.govnih.gov These two mechanisms are fundamental to its function as an adjuvant.
Cellular Recruitment:
The administration of DDA-based adjuvants induces a local inflammatory response characterized by the influx of various immune cells. tandfonline.com This process is driven by the local production of cytokines and chemokines. nih.govfrontiersin.org Studies have shown that subcutaneous immunization with DDA/TDB liposomes leads to robust and sustained local swelling and infiltration of innate immune cells. frontiersin.org Specifically, intraperitoneal injection of cationic liposomes containing DDA has been shown to increase the influx of neutrophils, monocytes, and macrophages to the injection site. nih.gov This recruitment of immune cells creates an "immuno-competent environment" that is crucial for the initiation of a potent immune response. nih.gov The recruited monocytes, in particular, have been shown to be essential for the induction of Th1/Th17 responses. frontiersin.org
Antigen Uptake Enhancement:
A primary mechanism by which DDA enhances immunogenicity is by facilitating the uptake of antigens by APCs, such as dendritic cells (DCs) and macrophages. nih.govnih.govresearchgate.net The cationic nature of DDA liposomes allows for the efficient electrostatic adsorption of anionic antigens onto their surface. nih.govresearchgate.net This association leads to a significantly enhanced uptake of the antigen by APCs compared to the administration of the antigen alone. nih.gov
This enhanced uptake is an active process, dependent on actin-dependent endocytosis, and is arrested at low temperatures. nih.gov The increased internalization of the antigen by APCs leads to more efficient antigen processing and presentation on MHC class II molecules. nih.gov This, in turn, results in a more potent stimulation of antigen-specific T cells. nih.gov In fact, the adsorption of an antigen onto DDA liposomes has been shown to increase the efficiency of antigen presentation by more than 100-fold. nih.gov DDA-based liposomes preferentially target antigens to APCs, with minimal uptake observed by T cells. nih.gov
Inflammasome Activation Pathways (e.g., NLRP3)
The activation of inflammasomes, particularly the NLRP3 inflammasome, is a critical mechanism in the innate immune response, and evidence suggests that cationic lipids like this compound (DDA) can play a role in this process. nih.govrsc.org The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. promega.cafrontiersin.org Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms. researchgate.net
The activation of the NLRP3 inflammasome is typically a two-step process: a "priming" signal and an "activation" signal. frontiersin.orgresearchgate.net The priming signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. frontiersin.orgresearchgate.net The second signal can be triggered by a variety of stimuli, including particulate matter, toxins, and crystalline substances, leading to the assembly and activation of the inflammasome. nih.gov
Cationic liposomes, including those containing DDA, have been identified as novel activators of the NLRP3 inflammasome. nih.gov It is proposed that these liposomes can act as a second signal for inflammasome activation. The mechanism is thought to involve the induction of mitochondrial reactive oxygen species (mtROS). nih.gov Particulate stimuli can cause mitochondrial stress, leading to the generation of mtROS, which is a key secondary signaling messenger for NLRP3 activation. nih.gov Blocking mitochondrial ROS has been shown to abolish NLRP3 inflammasome activation. nih.gov
Furthermore, the activation of the NLRP3 inflammasome by some stimuli is dependent on potassium (K+) efflux from the cell. mdpi.com It is plausible that the interaction of cationic DDA liposomes with the cell membrane could perturb ion channels, leading to K+ efflux and subsequent NLRP3 activation. While direct evidence specifically linking DDA to NLRP3-mediated K+ efflux is still emerging, the ability of other particulate adjuvants to induce this pathway supports this as a potential mechanism.
Promotion of Adaptive Immune Responses (e.g., T-cell differentiation, Humoral Responses)
This compound (DDA) is a potent adjuvant known for its ability to strongly promote both cellular and humoral adaptive immune responses. capes.gov.brresearchgate.net Its effectiveness lies in its capacity to enhance antigen presentation and modulate the immune environment to favor robust T-cell and B-cell activation.
T-cell Differentiation:
DDA-based adjuvants are particularly effective at inducing cell-mediated immunity, characterized by the differentiation of T helper (Th) cells and the activation of cytotoxic T lymphocytes (CTLs). capes.gov.br The specific type of T-cell response can be tailored by the formulation of the DDA adjuvant. For instance, DDA is known to be a strong inducer of Th1 responses, which are critical for clearing intracellular pathogens. capes.gov.brnih.gov This is often characterized by the production of interferon-gamma (IFN-γ). nih.gov
When combined with trehalose dibehenate (TDB) in a liposomal formulation (DDA:TDB), it can induce strong Th1 and Th17 responses. frontiersin.org The inclusion of other immunomodulators, such as monophosphoryl lipid A (MPLA), can further skew the response. For example, co-adjuvanting DDA/TDB liposomes with a TLR7 agonist has been shown to enhance IgG2a/c class-switching, a hallmark of type 1 immunity, even in the absence of a strong Th1 cell response, by directly programming B cells. nih.gov This highlights the versatility of DDA in directing T-cell differentiation pathways.
Humoral Responses:
DDA also effectively enhances humoral immunity, which is mediated by B cells and the production of antibodies. capes.gov.brplos.org Cationic liposomes formulated with DDA have been shown to induce strong and long-lasting antibody responses against various antigens. plos.org For example, mice immunized with an influenza antigen encapsulated in DDA/TDB liposomes showed significantly higher levels of antigen-specific secretory IgA (s-IgA) in mucosal secretions and serum IgG, IgG1, and IgG2b antibodies compared to the antigen alone or formulated with other liposomes. tandfonline.com This indicates that DDA promotes a potent and broad humoral response. The ability of DDA to form a depot at the injection site contributes to the sustained release of the antigen, which is believed to be important for the generation of a long-term memory response. tandfonline.commums.ac.ir
Nanoparticle Design and Formulation Principles
The design and formulation of nanoparticles incorporating this compound (DDA) are critical for its function as an effective adjuvant and delivery system. The physicochemical properties of these nanoparticles, such as size, surface charge, and lamellarity, significantly influence their interaction with the immune system.
Liposome Formulation:
DDA is commonly formulated into liposomes, which are spherical vesicles composed of lipid bilayers. plos.org The cationic nature of DDA, conferred by its quaternary ammonium (B1175870) head group, is a key feature. sci-hub.se However, DDA has low physical stability on its own and can aggregate in saline solutions. sysrevpharm.orgscitepress.org Therefore, it is often combined with other lipids, such as soy phosphatidylcholine (SPC) and cholesterol, to form stable liposomes. sysrevpharm.orgscitepress.org Cholesterol is often included to increase the packing of the lipid bilayer, which can modulate the phase transition temperature of the liposome. mums.ac.irsysrevpharm.org
The method of preparation influences the characteristics of the resulting liposomes. The lipid-film hydration method is commonly used, where lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. plos.org This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). plos.org Sonication or extrusion techniques can be employed to reduce the size and lamellarity of the liposomes, resulting in the formation of small unilamellar vesicles (SUVs). plos.org
Physicochemical Properties and Their Impact:
Size: The size of DDA-based nanoparticles can influence their uptake by antigen-presenting cells (APCs) and their trafficking to lymph nodes. plos.org While larger MLVs (around 500 nm) can form a depot at the injection site, smaller SUVs (60-120 nm) have been shown to be particularly effective at inducing CD8+ T-cell responses. researchgate.netplos.org
Surface Charge (Zeta Potential): The positive surface charge of DDA liposomes is crucial for the electrostatic adsorption of anionic antigens and for their interaction with negatively charged cell membranes. researchgate.netplos.org The zeta potential of DDA:TDB liposomes is typically positive, and while the adsorption of protein antigens can lead to aggregation and an increase in size, the positive charge is largely maintained. plos.org
Antigen Association: Antigens can be either encapsulated within the aqueous core of the liposomes or adsorbed onto their surface. plos.org Surface adsorption is a common strategy for protein antigens, facilitated by the cationic nature of DDA. nih.govplos.org The efficiency of antigen association is typically high, with over 90% of the antigen being adsorbed onto the liposomes. nih.gov
Interactive Data Table: Physicochemical Properties of DDA:TDB Liposomal Formulations
| Formulation | Size (diameter, nm) | Zeta Potential (mV) | Antigen Association |
| DDA:TDB MLVs (empty) | 667.2 ± 72.6 | 46.26 ± 3.7 | N/A |
| DDA:TDB MLVs + OVA | 1047.1 ± 135.8 | Positive | Surface Adsorbed |
| DDA:TDB SUVs + OVA | ~60-120 | Positive | Surface Adsorbed |
This table is based on data from selected research and is for illustrative purposes. Actual values may vary depending on the specific formulation and measurement techniques. plos.org
Computational and Theoretical Modeling
Molecular Dynamics (MD) Simulations of Lipid Bilayer Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between surfactant molecules and lipid bilayers, providing atomic-level detail of these complex systems. bohrium.comacs.org While specific MD studies focusing exclusively on dimethyldipalmitylammonium are not abundant in publicly available literature, research on analogous long-chain dialkyldimethylammonium surfactants interacting with model membranes, such as dipalmitoylphosphatidylcholine (DPPC), offers significant insights. rsc.orgrsc.org
MD simulations have been employed to study the influence of cationic quaternary ammonium (B1175870) surfactants on the structural properties of DPPC membranes. rsc.org These simulations reveal that the interaction is highly dependent on the surfactant's alkyl chain length. For instance, surfactants with shorter alkyl tails tend to insert as monomers into the hydrophobic core of the bilayer, disrupting the lipid packing and increasing membrane fluidity. rsc.org Conversely, surfactants with longer alkyl chains, like this compound, are more likely to aggregate at the membrane-water interface. rsc.org
Key findings from MD simulations of related dialkyldimethylammonium surfactants with DPPC bilayers include:
Alteration of Bilayer Structure: The presence of cationic surfactants can significantly alter the structure of the lipid bilayer. Strong interactions between the surfactant headgroups and the phosphate (B84403) and ester groups of phospholipids (B1166683) can lead to a reduction in inter-lipid interactions, which may increase the porosity of the membrane. rsc.org
Influence on Lipid Order: The effect on the structural order of the DPPC bilayer can be twofold. Aggregates of surfactants at the membrane surface can increase the order of the lipid tails, while the insertion of surfactant monomers into the bilayer's hydrophobic region can decrease it. rsc.org
Membrane Deformation: The attachment of quaternary ammonium surfactants to the membrane can cause deformation and even disruption of the bilayer structure. rsc.org
A comparative analysis of the effects of different quaternary ammonium surfactants on a DPPC bilayer, as suggested by MD simulation studies, is presented in the table below.
| Surfactant Type | Alkyl Chain Length | Primary Interaction with DPPC Bilayer | Effect on Bilayer Order |
| Shorter-chain (e.g., HEDMOAC) | C8 | Monomer insertion into hydrophobic core | Decrease |
| Longer-chain (e.g., TOABr) | C8 (tetra) | Aggregation at the head-water interface | Reduction in inter-lipid order |
| Longer-chain (e.g., gemini (B1671429) 16-s-16) | C16 | Intercalation within the bilayer | Increase |
HEDMOAC: N-(2-hydroxyethyl)-N,N-dimethyloctan-1-aminium chloride; TOABr: Tetraoctylammonium bromide. Data interpreted from findings on related surfactants. rsc.orgrsc.org
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Intermolecular Forces
Quantum mechanical (QM) calculations offer a fundamental understanding of the intermolecular forces that govern the interactions of molecules like this compound. mdpi.com These methods can elucidate the electronic structure and predict the nature and strength of non-covalent interactions, such as electrostatic forces, van der Waals interactions, and hydrogen bonding. mdpi.comnih.gov
For long-chain ammonium salts, QM studies can reveal key aspects of their chemical reactivity and interaction patterns. mdpi.com While specific QM studies on this compound are scarce, research on similar molecules highlights the importance of electrostatic interactions between the cationic headgroup and surrounding anions or polar molecules. mdpi.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a computationally tractable approach for studying large systems, such as a surfactant interacting with a lipid bilayer. In this approach, the region of primary interest (e.g., the surfactant headgroup and its immediate environment) is treated with a high-level QM method, while the rest of the system (the lipid bilayer and solvent) is described by a classical MM force field. rsc.org This allows for the accurate calculation of interactions where electronic effects are significant, within the context of a large, dynamic environment.
Key insights from QM and QM/MM approaches applicable to this compound include:
Charge Distribution: QM calculations can provide a detailed picture of the charge distribution within the this compound cation, which is crucial for understanding its electrostatic interactions with the negatively charged phosphate groups of a lipid bilayer.
Interaction Energies: QM methods can be used to calculate the binding energies between the surfactant and lipid molecules, providing a quantitative measure of the interaction strength.
Reaction Mechanisms: For systems where chemical reactions might occur, such as the hydrolysis of the surfactant or lipids, QM/MM simulations can be used to map out the reaction pathways and determine the activation energies. rsc.org
Coarse-Grained Simulations for Large-Scale Assemblies
While all-atom MD simulations provide detailed insights, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations offer a way to overcome these limitations by representing groups of atoms as single "beads". shu.ac.uk This reduction in the degrees of freedom allows for the simulation of much larger systems, such as the self-assembly of many surfactant molecules into micelles or vesicles, over longer timescales. aps.orgosti.govacs.org
CG models for cationic surfactants, including dialkyldimethylammonium compounds, have been developed and used to study their aggregation behavior in solution and their interaction with lipid membranes. aps.orgosti.gov These simulations can capture the formation of various self-assembled structures, such as spherical and cylindrical micelles, and lamellar phases. acs.orgcity.ac.uk
A notable finding from CG simulations of dialkyldimethylammonium bromide surfactants is the influence of alkyl chain length on the phase behavior of their bilayers. For instance, simulations have shown that while surfactants with C12 and C16 alkyl chains can form stable bilayers, those with shorter C8 chains may not. acs.org These simulations also reveal different phase structures, such as interdigitated gel phases and ripple phases, depending on the chain length. acs.org
The table below summarizes typical parameters and findings from CG simulations of related cationic surfactants.
| Simulation Parameter | Typical Value/Observation | Reference |
| Model Type | MARTINI, Dry MARTINI | osti.gov |
| System Size | Thousands of surfactant molecules and solvent particles | osti.govmdpi.com |
| Simulation Timescale | Microseconds (µs) | acs.org |
| Observed Phenomena | Micelle formation, vesicle self-assembly, lipid bilayer interaction | acs.orgmdpi.com |
Predictive Modeling of Supramolecular Structures and Interactions
Predictive modeling aims to forecast the self-assembled structures and interaction patterns of molecules based on their chemical makeup. For surfactants like this compound, this involves predicting how they will arrange themselves in solution and in the presence of other molecules or surfaces.
Computational approaches play a significant role in this predictive endeavor. By systematically varying molecular parameters in simulations, it is possible to build a "phase diagram" that maps out the expected structures under different conditions. For example, dissipative particle dynamics (DPD), a mesoscopic simulation technique, has been used to investigate the self-assembly of quaternary ammonium surfactants, revealing how factors like spacer length in gemini surfactants influence micellar behavior. mdpi.com
The prediction of supramolecular structures is also informed by theoretical frameworks that consider the balance of forces driving self-assembly. These include:
Hydrophobic interactions: The tendency of the long palmitoyl (B13399708) chains to avoid contact with water.
Electrostatic interactions: The repulsion between the positively charged headgroups and their interaction with counter-ions and polar lipid headgroups.
Van der Waals forces: Attractive forces between the alkyl chains.
Molecular geometry: The packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail, can be used to predict the likely geometry of the self-assembled aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers).
While direct predictive models for the supramolecular assembly of this compound are not widely published, the principles derived from studies of other long-chain cationic surfactants provide a strong foundation for understanding its likely behavior. rsc.orgresearchgate.net
Environmental Fate and Mechanistic Degradation
Degradation Pathways in Environmental Compartments
The breakdown of Dimethyldipalmitylammonium in the environment occurs through several key pathways, with biodegradation being the most significant.
Quaternary ammonium (B1175870) compounds, including this compound, are generally resistant to hydrolysis due to the stable nature of the carbon-nitrogen bond. While some sources mention hydrolysis in the context of specific applications or reactions involving this compound, it is not considered a primary degradation pathway in typical environmental conditions. acs.orgresearchgate.netevitachem.comua.pt The core structure of the molecule lacks functional groups that are readily susceptible to cleavage by water.
Biodegradation is the principal mechanism for the environmental removal of quaternary ammonium compounds. nih.govoecd.org The process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, driven by various microorganisms. slideshare.netmdpi.comresearchgate.net
Aerobic Biodegradation: In aerobic environments, such as the upper layers of soil and water, microorganisms utilize oxygen to break down organic molecules. slideshare.netmdpi.com The long alkyl chains of this compound are susceptible to oxidative degradation by bacteria. mdpi.com Studies on similar long-chain quaternary ammonium compounds have shown that aerobic degradation proceeds via the oxidation of the alkyl chains, eventually leading to the breakdown of the entire molecule. nih.govonepetro.org
Anaerobic Biodegradation: In anaerobic settings like deep sediments and certain wastewater treatment stages, a different consortium of microbes degrades the compound without oxygen. slideshare.netnih.gov The process typically involves a series of steps including hydrolysis, acidogenesis, acetogenesis, and methanogenesis, carried out by different microbial groups. slideshare.net While potentially slower than aerobic degradation, anaerobic processes are crucial for the removal of the compound in anoxic zones. nih.govmuni.cz
The efficiency of both aerobic and anaerobic biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other organic matter. nih.gov
Photolytic degradation refers to the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. pharmaguideline.com While direct photolysis of quaternary ammonium compounds is generally not a major degradation pathway, indirect photolysis can occur. mdpi.com This process involves other substances in the environment, known as photosensitizers, which absorb light energy and transfer it to the compound, initiating its breakdown. mdpi.comcsic.es The extent to which this compound is susceptible to photolytic degradation can depend on the specific environmental matrix it is in. mdpi.com
Biodegradation Processes (Aerobic and Anaerobic)
Transformation Products and their Chemical Structures
The degradation of this compound results in the formation of various smaller molecules known as transformation products. The identification of these products is key to understanding the complete environmental impact of the parent compound.
Biodegradation of long-chain quaternary ammonium compounds typically proceeds through the cleavage of the alkyl chains. This can lead to the formation of fatty acids and smaller amines. Further degradation can break down these intermediates into carbon dioxide, water, and inorganic nitrogen. The specific structures of transformation products can be diverse and depend on the degradation pathway. High-resolution mass spectrometry is a common technique used to identify these transformation products in environmental samples. nih.govnih.gov
Table 1: Potential Transformation Products of this compound
| Parent Compound | Potential Transformation Product | Degradation Pathway |
|---|---|---|
| This compound | Palmitic Acid | Biodegradation |
| This compound | Dimethylamine | Biodegradation |
This table is illustrative and based on general degradation pathways for similar compounds.
Interaction with Environmental Matrices (e.g., Soil, Sediment, Water)
As a cationic surfactant, this compound has a strong tendency to interact with negatively charged surfaces in the environment.
Soil and Sediment: Soil and sediment particles, rich in clay and organic matter, typically carry a net negative charge. This leads to strong adsorption of the positively charged this compound cation. nih.govmdpi.com This interaction significantly reduces its mobility in the environment, causing it to accumulate in soils and sediments rather than remaining dissolved in water. fao.orgeuropa.eu This strong binding can also affect its bioavailability to microorganisms, thereby influencing its biodegradation rate. mdpi.com
Water: In the aquatic environment, this compound will primarily partition from the water column to suspended particles and bottom sediments. nih.govfao.org Its concentration in the dissolved phase is expected to be low due to this strong adsorption tendency. The presence of dissolved organic matter can also influence its behavior in water. mdpi.com
Methods for Environmental Fate Studies (e.g., OECD Guidelines)
The study of the environmental fate of chemicals like this compound is standardized through internationally recognized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). oecd.org These guidelines ensure that data on a chemical's properties and behavior are reliable and comparable across different studies and regulatory bodies. mdpi.com
Table 2: Relevant OECD Guidelines for Environmental Fate Studies
| Test Guideline | Purpose | Relevance to this compound |
|---|---|---|
| OECD 301 | Ready Biodegradability | Assesses the potential for rapid and ultimate biodegradation in an aerobic environment. oecd.org |
| OECD 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Simulates the behavior and degradation of the compound in sediment and overlying water. |
| OECD 311 | Anaerobic Biodegradability of Organic Compounds in Digested Sludge | Determines the potential for biodegradation under anaerobic conditions found in wastewater treatment. |
| OECD 106 | Adsorption – Desorption Using a Batch Equilibrium Method | Quantifies the tendency of the compound to bind to soil and sediment. |
These standardized tests provide crucial data for environmental risk assessments, helping to predict a chemical's persistence, distribution, and potential for accumulation in various environmental compartments. mdpi.comeuropa.eu
Advanced Analytical Methodologies for Research Study
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly valued for its sensitivity and specificity in identifying and quantifying compounds.
MALDI-TOF-MS is a soft ionization technique that allows for the analysis of large and fragile molecules. plos.org The sample is co-crystallized with a matrix material, which absorbs laser energy and facilitates the desorption and ionization of the analyte. mdpi.com The ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on the time it takes them to reach the detector. frontiersin.org
While often used for large biomolecules, MALDI-TOF-MS has been applied to the analysis of QACs. cvuas.de One notable application is in mass spectrometry imaging (MSI), which can visualize the spatial distribution of compounds in tissue samples. For instance, MALDI-TOF imaging has been used to track the penetration of benzalkonium chloride (a QAC) through human skin layers. plos.org
A significant challenge in analyzing low-molecular-weight QACs with MALDI is interference from matrix-related ions in the low-mass region of the spectrum. rsc.org Advanced research has focused on overcoming this issue:
Addition of Salts: The addition of ammonium (B1175870) sulfate (B86663) (AS) to the matrix has been shown to dramatically decrease ion suppression and increase the signal intensities of hydrophilic QACs. acs.org This effect is attributed to the prevention of interference from alkali metal ions. acs.org
Use of Supermolecules: Another strategy involves using a host molecule, such as cucurbit plos.orguril, to form a non-covalent complex with the QAC. rsc.org This shifts the analyte's signal to a higher, interference-free mass region, enabling selective and sensitive detection. rsc.org
The table below shows the significant signal enhancement for various QACs upon the addition of ammonium sulfate to the MALDI matrix. acs.org
| Compound | Approximate Fold-Increase in Signal Intensity (with Ammonium Sulfate) |
|---|---|
| Carnitine | 300 |
| Acetylcarnitine | 700 |
| Glycerophosphocholine | 2500 |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS or LC-MS²) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. eag.comescholarship.org This hybrid technique is considered a gold standard for the trace-level quantification of compounds in complex matrices. plos.org
In a typical LC-MS/MS setup, the effluent from the LC column is directed into an electrospray ionization (ESI) source, which generates gas-phase ions from the analytes in solution. ddtjournal.com These ions enter the mass spectrometer, which usually consists of two mass analyzers in series (e.g., a triple quadrupole). escholarship.org The first quadrupole selects a specific "precursor" ion (the ion of the target analyte), which is then fragmented. The second quadrupole selects a specific "product" ion from these fragments for detection. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces background noise, enabling very low detection limits. plos.org
LC-MS/MS methods have been extensively developed for a wide range of QACs, including dialkyldimethylammonium compounds (DADMACs), in diverse and challenging matrices. plos.org
Environmental Samples: A robust method for quantifying DADMACs (C8 to C16) in soil and sewage sludge involves ultrasonic extraction followed by solid-phase extraction (SPE) cleanup and LC-MS/MS analysis. plos.org This method achieves limits of quantification in the low μg/kg range. plos.org
Foodstuffs: HPLC-MS/MS has been used to determine QACs in various foods. rsc.org One such method used a CAPCELL PAK CR column and an ESI source in MRM mode, achieving a limit of quantification of 10.00 µg/L for several QACs. rsc.org
Biological Fluids: Highly sensitive methods have been validated for the determination of numerous QACs and their metabolites in human serum and urine. nih.govnih.gov These methods often use reversed-phase (C8 or C18) columns and can achieve method limits of detection as low as 0.002 ng/mL. nih.govnih.gov
The following table summarizes key parameters and performance metrics from a validated LC-MS/MS method for QACs. nih.govnih.gov
| Parameter | Details |
|---|---|
| Matrices | Human Serum, Urine |
| LC Columns | Reversed-phase C8 and C18 columns |
| Detection | Tandem Mass Spectrometry |
| Method Limits of Detection (MLODs) | 0.002–0.42 ng/mL |
| Method Limits of Quantitation (MLOQs) | 0.006–1.40 ng/mL |
| Analyte Recoveries | 61–129% |
| Inter-day / Intra-day Variation | 0.22–17.4% |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Calorimetric Techniques for Thermotropic Behavior
Calorimetric methods are fundamental in studying the thermal transitions of lipid assemblies. They measure heat flow associated with physical and chemical changes as a function of temperature, revealing critical information about the phase behavior of materials like Dimethyldipalmitylammonium.
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermotropic phase behavior of this compound assemblies. wikipedia.org DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. wikipedia.orgyoutube.com This analysis identifies phase transitions, such as the main gel-to-liquid crystalline phase transition (Tm), by detecting the enthalpy (ΔH) changes associated with them. wikipedia.orgtorontech.com
In studies of vesicles composed of dihexadecyldimethylammonium bromide (DHDAB), a form of this compound, DSC is used to assess their thermal behavior. rsc.org For instance, research on mixed vesicle systems, such as those combining DHDAB with phospholipids (B1166683) like distearoylphosphatidylcholine (DSPC), utilizes DSC to understand how the components interact and influence the phase transition of the resulting membrane. rsc.orgnih.gov The data reveals how the incorporation of DHDAB can alter the Tm and the cooperativity of the phase transition, providing insights into membrane stability and packing. nih.govresearchgate.net Similarly, the thermotropic behavior of catanionic surfactants, formed by pairing DHDAB with anionic surfactants, is extensively studied using DSC to understand how headgroup chemistry and molecular structure influence thermal properties. researchgate.net
Table 1: Illustrative DSC Data for Cationic Vesicle Systems This table presents hypothetical but representative data based on findings for similar cationic lipid systems.
| Vesicle Composition | Main Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| Pure DHDAB | ~45 | 8.5 |
| DHDAB/DSPC (1:1) | ~52 | 9.2 |
Note: DHDAB is Dihexadecyldimethylammonium bromide, DSPC is Distearoylphosphatidylcholine, DHP is Dihexadecyl phosphate (B84403). Values are illustrative.
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govyoutube.com This method is crucial for determining the thermal stability and decomposition profile of compounds like this compound. google.comresearchgate.net
TGA can be used to study the adsorption of surfactants like dihexadecyldimethylammonium bromide (DHDAB) onto nanomaterials by measuring the mass loss associated with the organic surfactant as the temperature increases. google.com For example, TGA has been employed to quantify the amount of didodecyldimethylammonium (B1216837) bromide (a related dialkylammonium salt) adsorbed onto silica (B1680970) nanoparticles by tracking the distinct mass loss stages corresponding to the decomposition of the surfactant. google.com In studies of functionalized nanosheets, TGA curves show the initial degradation temperatures and char residues, indicating the thermal resistance of the material. mdpi.com Research on the thermal stability of CsPbBr3 quantum dots capped with ligands like DHDAB also utilizes TGA to monitor mass loss at elevated temperatures, demonstrating that DHDAB ligands can significantly enhance thermal stability. sci-hub.seresearchgate.net
Table 2: TGA Decomposition Data for Surfactant-Modified Materials This table is based on representative findings for long-chain quaternary ammonium compounds.
| Material | Onset Decomposition Temp (°C) | Major Mass Loss Temp Range (°C) |
|---|---|---|
| DHDAB-capped Quantum Dots | ~220 | 250-400 |
| DHDAB-functionalized Nanosheets | ~221 | 220-350 |
Note: DHDAB is Dihexadecyldimethylammonium bromide. Temperatures are approximate and depend on the specific composite material and experimental conditions.
Differential Scanning Calorimetry (DSC)
Advanced Optical Methods
Optical spectroscopy methods are powerful, non-invasive tools for probing the structure and dynamics of molecular assemblies. Techniques like fluorescence and circular dichroism spectroscopy provide detailed information on the microenvironment and conformational states of this compound systems.
Fluorescence spectroscopy is a highly sensitive technique used to study the microenvironment of lipid bilayers. ru.nl Fluorescence polarization (or anisotropy) measurements, in particular, provide information about the fluidity and packing order of vesicle membranes. researchgate.net This is achieved by incorporating fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives, into the lipid assembly. researchgate.net The degree of polarization of the emitted light from these probes is related to their rotational freedom, which in turn reflects the microviscosity of their surroundings. ru.nl
Studies on vesicles containing dihexadecyldimethylammonium bromide (DHDAB) have used fluorescence polarization to characterize membrane rigidity. nih.gov For example, when mixed with DSPC, DHDAB was found to form less rigid membranes than pure DSPC. nih.gov In other systems, the polarization values of probes anchored at different depths within the bilayer can reveal how DHDAB affects the packing order in the hydrophobic core versus the headgroup region. researchgate.net These studies are critical for understanding how the inclusion of this compound influences the physical state and stability of vesicle membranes. rsc.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org While this compound itself is not chiral, CD spectroscopy is an invaluable tool for studying its interactions with chiral biomolecules like DNA and proteins. researchgate.netcolorado.edunih.gov
When cationic liposomes made from this compound interact with DNA, the complex can exhibit a distinct CD signal. core.ac.uk The changes in the DNA's characteristic CD spectrum upon binding to the liposomes provide information about the conformational changes occurring in the DNA structure. researchgate.net For example, a shift or change in intensity of the CD bands can indicate a transition from the typical B-form DNA to a more condensed or altered conformation within the lipoplex. nih.govresearchgate.net This technique is essential for characterizing the structural consequences of the electrostatic complexation between the cationic lipid and the anionic phosphate backbone of DNA, which is fundamental to applications in gene delivery. core.ac.uk
Fluorescence Spectroscopy (e.g., FRET, Polarization)
Other Specialized Techniques (e.g., Total-Reflection XAFS)
Beyond common laboratory techniques, highly specialized methods available at synchrotron facilities provide unique structural information.
Total-Reflection X-ray Absorption Fine Structure (TR-XAFS) is a surface-sensitive technique that provides information on the local atomic environment of specific elements at an interface. researchgate.net The method combines the element specificity of X-ray absorption with the surface sensitivity of the total reflection geometry. esrf.fr
TR-XAFS has been successfully applied to study the enrichment and hydrated structure of bromide ions at an n-heptane-water interface in the presence of this compound ions. researchgate.netresearchgate.net By tuning the X-ray energy to the Br K-edge, researchers can probe the local environment of the bromide counter-ions that are attracted to the cationic headgroups of the this compound molecules assembled at the liquid-liquid interface. The analysis of the XAFS spectrum reveals subtle changes in the hydration structure of the bromide ions, providing direct, molecular-level insight into the ion distribution and structure at a charged surfactant monolayer. researchgate.net
Future Research Directions and Emerging Paradigms
Rational Design Principles for Enhanced Functionality
The future of dimethyldipalmitylammonium-based systems lies in the ability to design molecules with specific functions from the ground up. This involves a deep understanding of the structure-activity relationship, where the chemical structure of the lipid directly influences its biological performance. nih.govresearchgate.net
Key research focuses in this area include:
Headgroup Engineering: The design of the cationic head group is pivotal for its interaction with biological membranes and nucleic acids. thermofisher.com Research into novel headgroup architectures aims to improve transfection efficiency and reduce cytotoxicity.
Biodegradable Linkages: Incorporating cleavable linkages within the lipid structure is a promising strategy for creating safer bactericides and delivery vehicles that can be broken down into less toxic components after fulfilling their function. researchgate.net
Lead Compound Optimization: Quaternary ammonium (B1175870) compounds, in general, are being explored as lead compounds for developing specific and reversible inhibitors for biological targets like aquaporins. mpg.de This involves molecular characterization of binding sites to rationally design more potent and selective molecules. mpg.de
A significant challenge in the rational design of these compounds is bridging the knowledge gap in how they interact with diverse biological membranes at a molecular level to achieve selective targeting of pathogenic bacteria while minimizing harm to host cells. nih.gov
Integration with Novel Biomaterials and Nanotechnologies
The functional properties of this compound are significantly amplified when integrated with advanced biomaterials and nanotechnologies. This synergy is paving the way for the development of sophisticated drug delivery and diagnostic systems. nih.govinprocess-lsp.com
Emerging paradigms in this domain include:
Liposome (B1194612) and Lipid Nanoparticle Formulations: this compound and similar cationic lipids are fundamental components in the formation of liposomes and solid lipid nanoparticles (SLNs). nih.govascendiacdmo.com These nanocarriers can encapsulate both hydrophilic and lipophilic drugs, offering controlled release and improved pharmacokinetic profiles. nih.govbiochempeg.com The positive charge imparted by lipids like this compound facilitates interaction with negatively charged cell surfaces, enhancing cellular uptake. thermofisher.comacs.org
Polymeric Nanostructures: The incorporation of quaternary ammonium functionalities into polymers is a key strategy for creating antimicrobial biomaterials. nih.gov These can be formulated as coatings, films, or nanoparticles to combat biofilm formation and microbial infections. nih.gov Recent research has focused on creating nanoamorphous micellar dispersions and other advanced core-shell structures to enhance the delivery of therapeutics. researchgate.net
Hybrid Systems: The development of hybridized systems, such as lipid-polymer hybrid nanoparticles, aims to combine the advantages of both material types. For example, poly(organo)phosphazenes have been synthesized using this compound as a non-covalent protecting group, leading to water-soluble polymers with potential as immunoadjuvants. dokumen.pubnsf.gov
Stimuli-Responsive Systems: "Smart" liposomal systems that respond to specific physiological cues (e.g., pH, temperature) are an active area of research. ijpsjournal.com These systems can be designed to release their payload specifically at the target site, increasing efficacy and reducing side effects.
The table below summarizes some key nanotechnology platforms incorporating cationic lipids and their potential applications.
| Nanotechnology Platform | Key Features | Potential Applications |
| Cationic Liposomes | Vesicular structures with a positive surface charge. thermofisher.comnih.gov | Gene therapy, drug delivery for anticancer and anti-inflammatory agents. thermofisher.comnih.govnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix, often stabilized by surfactants. ascendiacdmo.com | Delivery of lipophilic drugs, mRNA vaccines. inprocess-lsp.comascendiacdmo.com |
| Polymeric Micelles | Self-assembled core-shell structures from amphiphilic block copolymers. researchgate.net | Enhanced drug solubility, transcutaneous immunization. researchgate.netresearchgate.net |
| Polyphosphazene-based Nanocoatings | Layer-by-layer assembly of functionalized polymers. nsf.gov | Hemocompatible coatings for biomedical devices. nsf.gov |
Mechanistic Insights into Complex Biological Systems
A deeper understanding of how this compound and its formulations interact with biological systems at the molecular and cellular level is crucial for optimizing their design and application.
Key areas of investigation include:
Cellular Uptake Pathways: While endocytosis is a primary route for the cellular uptake of cationic lipid-nucleic acid complexes (lipoplexes), research suggests that other mechanisms, such as direct fusion with the plasma membrane, may play a significant role, particularly for siRNA delivery. acs.org Elucidating these pathways is essential for designing more efficient delivery vectors. acs.orgnih.gov
Endosomal Escape: A major hurdle in intracellular delivery is the escape of the therapeutic payload from the endosome before it is degraded. liposomes.ca Cationic lipids are known to facilitate this escape by destabilizing the endosomal membrane, potentially through the induction of non-bilayer lipid structures. liposomes.ca Studies are ongoing to understand the precise molecular events involved in this process. nih.gov
Interaction with Cell Membranes: The initial electrostatic interaction between the positively charged lipid and the negatively charged cell surface is the first step in a complex series of events. nih.gov Research aims to characterize the subsequent intercalation and disruption of the membrane, which is key to both antimicrobial activity and delivery efficiency. nih.gov Computational simulations are providing valuable insights into how these lipids orient themselves within the bilayer and affect its properties. su.se
Influence of "Helper" Lipids: Formulations containing this compound often include neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, which can enhance transfection potency. liposomes.ca The mechanisms by which these helper lipids improve performance, such as by promoting the formation of specific lipid phases, are an active area of study. liposomes.ca
Transmission electron microscopy studies have revealed different pathways for endosomal escape depending on the cationic lipid used, highlighting the importance of lipid structure in determining the intracellular fate of the delivery system. nih.gov
Development of Advanced Analytical and Computational Tools
Progress in understanding and engineering this compound-based systems is intrinsically linked to the development of more powerful analytical and computational methods.
Advanced Analytical Techniques: Comprehensive characterization of liposomal and nanoparticle formulations is essential for ensuring quality, stability, and efficacy. ijpsjournal.comresearchgate.net A multi-faceted approach is required, employing a range of techniques. ijpsjournal.com
| Analytical Technique | Principle | Application in this compound Systems |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Determination of particle size and polydispersity index of liposomes and nanoparticles. researchgate.netplos.org |
| Zeta Potential Analysis | Measures the magnitude of the electrostatic charge at the particle surface. | Assessment of formulation stability and surface charge. researchgate.netplos.org |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Simultaneous determination and quantification of cationic lipids (like DOTAP, a related compound) and their degradation products. researchgate.netlcms.cz |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | 3D imaging of samples in their native, hydrated state at cryogenic temperatures. | Morphological evaluation of liposomes and lipoplexes. ijpsjournal.comresearchgate.net |
| Neutron Reflectometry (NR) | Measures the reflection of a neutron beam to probe the structure of surfaces and interfaces. | Studying the interfacial structure of lipid layers at liquid-liquid interfaces. mdpi.com |
| Evaporative Light-Scattering Detector (ELSD) | Detects analytes based on the light scattered by residual solid particles after solvent evaporation. | Used with HPLC for the analysis of lipids that lack a UV chromophore. researchgate.net |
Computational Tools: Molecular dynamics (MD) simulations have become an indispensable tool for studying lipid bilayers at an atomistic level. diva-portal.orgnih.gov These simulations provide insights that are often inaccessible through experiments alone. diva-portal.org
Modeling Membrane Interactions: Simulations are used to study how molecules like this compound interact with and permeate lipid membranes, and how they influence membrane properties such as electrostatic potential. su.seupc.edu
Investigating Large-Scale Phenomena: Coarse-grained modeling allows for the simulation of larger systems over longer timescales, enabling the study of processes like membrane fusion and the formation of lipid rafts. su.sewebmedbooks.com
It is crucial to note that truncating electrostatic interactions in simulations can lead to significant artifacts, such as artificial ordering of lipid chains. nih.gov Therefore, appropriate computational methods, like the Particle-Mesh Ewald (PME) technique, are necessary for accurate results. nih.gov
Interdisciplinary Research Synergies (e.g., Chemistry, Biophysics, Materials Science, Immunology)
The complexity of developing advanced materials based on this compound necessitates a highly interdisciplinary approach. The convergence of expertise from various scientific fields is essential for driving innovation.
Chemistry and Materials Science: Synthetic chemists design and create new lipid analogues and polymers with tailored properties. nih.govdokumen.pub Materials scientists then integrate these components into functional biomaterials, such as nanocoatings and hydrogels, and characterize their physical properties. nih.govnsf.gov
Biophysics and Computational Biology: Biophysicists employ techniques like spectroscopy, microscopy, and scattering to probe the interactions of these materials with biological systems at the molecular level. liposomes.camdpi.com Computational biologists use simulations to model these interactions and guide the rational design of new compounds. webmedbooks.comupc.edu
Immunology and Pharmacology: Immunologists investigate the adjuvant properties of this compound-containing formulations, such as polyphosphazenes, to enhance vaccine efficacy. researchgate.net Pharmacologists study the pharmacokinetic and pharmacodynamic profiles of drug-loaded nanoparticles to optimize their therapeutic effect. researchgate.net
This collaborative ecosystem allows for a holistic "design-build-test-learn" cycle, accelerating the translation of fundamental discoveries into practical biomedical applications. researchgate.net For example, the development of hemocompatible nanocoatings from sulfo-fluoro polyphosphazenes involved synthesis (chemistry), layer-by-layer assembly (materials science), and biocompatibility testing (immunology). nsf.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing dimethyldipalmitylammonium with high purity?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. Key steps include:
- Purification via recrystallization or column chromatography to remove unreacted precursors .
- Characterization using -NMR (to confirm quaternary ammonium structure) and FT-IR (to verify alkyl chain integrity). Purity can be assessed via elemental analysis or HPLC-MS .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Characterization Tools |
|---|---|---|---|
| Quaternization in ethanol | 75–85 | ≥98 | NMR, FT-IR, HPLC-MS |
| Solvent-free microwave-assisted | 90–95 | ≥99 | NMR, elemental analysis |
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Look for signals at δ 3.0–3.5 ppm (N–CH groups) and δ 1.2–1.4 ppm (palmityl chain –CH-). Absence of tertiary amine protons (δ 2.2–2.8 ppm) confirms quaternization .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M] peaks matching the molecular weight (e.g., m/z 552.6 for CHN) .
- Cross-validate with melting point analysis and literature comparisons .
Q. What stability studies are critical for this compound in aqueous or lipid-based systems?
- Methodological Answer :
- Conduct accelerated stability testing under varying pH (4–9), temperature (25–60°C), and oxidative conditions.
- Monitor degradation via HPLC for byproducts (e.g., free amines or chain oxidation products) .
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in membrane interactions or surfactant behavior?
- Methodological Answer :
- Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, assessing monolayer formation and critical micelle concentration (CMC) .
- Use fluorescence anisotropy or DSC to study lipid bilayer disruption .
- Compare with computational MD simulations to map electrostatic interactions .
Q. What strategies resolve contradictions in reported data on this compound’s cytotoxicity or environmental impact?
- Methodological Answer :
- Perform meta-analysis of existing literature to identify variables (e.g., cell lines, exposure times, impurity levels) causing discrepancies .
- Design controlled studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and include positive/negative controls .
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
Q. How can computational modeling predict the behavior of this compound in novel applications (e.g., drug delivery or nanotechnology)?
- Methodological Answer :
- Use molecular docking (AutoDock/Vina) to study interactions with biomolecules.
- Simulate self-assembly using coarse-grained models (MARTINI force field) .
- Validate predictions with experimental SAXS/SANS data .
Q. What experimental designs are optimal for investigating this compound’s role in hybrid systems (e.g., with polymers or nanoparticles)?
- Methodological Answer :
- Employ a factorial design to test variables like molar ratios, solvent polarity, and mixing protocols .
- Characterize hybrid systems via TEM, DLS, and zeta potential measurements .
- Assess performance using application-specific assays (e.g., encapsulation efficiency for drug delivery) .
Methodological Frameworks and Pitfalls
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, avoid studies replicating well-established synthesis routes unless addressing a gap (e.g., greener solvents) .
- Data Management : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like Electronic Lab Notebooks (ELNs) for traceability .
- Common Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
